molecular formula C9H7FO4 B2517557 3-(4-Fluorophenoxy)-3-oxopropanoic acid CAS No. 1994-31-6

3-(4-Fluorophenoxy)-3-oxopropanoic acid

Cat. No.: B2517557
CAS No.: 1994-31-6
M. Wt: 198.149
InChI Key: ZYTDOWDIHCHGBQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7FO4 It is characterized by the presence of a fluorophenoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Fluorophenoxy)-3-oxopropanoic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenol with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product after subsequent hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(4-Fluorophenoxy)-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ketone group can participate in nucleophilic addition reactions, potentially modifying biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenoxy)propanoic acid: This compound is structurally similar but lacks the ketone group, which can significantly alter its reactivity and applications.

    4-(4-Fluorophenoxy)benzoic acid: Another related compound with a different backbone, leading to distinct chemical properties and uses.

Uniqueness

3-(4-Fluorophenoxy)-3-oxopropanoic acid is unique due to the presence of both a fluorophenoxy group and a ketone group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-(4-fluorophenoxy)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTDOWDIHCHGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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